PROTAC ERalpha Degrader-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

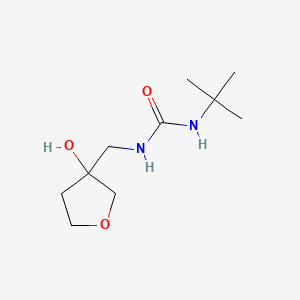

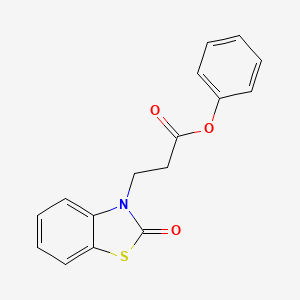

PROTAC ERalpha Degrader-2 is a degrader of the estrogen receptor alpha (ERα). It consists of a ligand binding group, a linker, and an ERα binding group . It has been shown to cause maximal ERα degradation at a concentration of 30 μM in human mammary tumor MCF7 cells .

Synthesis Analysis

The synthesis of PROTACs involves a modular process utilizing three components: an E3 ligase ligand, a linker, and a protein of interest (POI) ligand . The majority of PROTACs harness the E3 ligases von Hippel-Lindau (VHL) and cereblon (CRBN) within the CRL2 and CRL4 E3 complexes, respectively . The linker is typically coupled to the POI or EWissenschaftliche Forschungsanwendungen

Targeted Protein Degradation

PROTACs (Proteolysis Targeting Chimeras) are an emerging class of therapeutics that function through targeted protein degradation. They utilize the cell's ubiquitin-proteasome system to degrade specific proteins, offering potential for treating various diseases, including cancer. PROTACs are heterobifunctional molecules, binding both a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and degradation of the target protein. This approach is particularly significant for proteins that are traditionally considered "undruggable" (Qi et al., 2021).

Development and Optimization

The development of PROTACs involves iterative design and optimization, requiring careful consideration of E3 ligase compatibility, ternary complex formation, and cellular degradation activities. Studies have shown that suboptimal compounds can be optimized into potent degraders by varying conjugation patterns and linkers (Zoppi et al., 2018).

Novel Degradation Strategies

Innovative strategies, such as the use of light-triggered singlet oxygen or photosensitizers, have been explored to achieve more precise and controlled degradation of target proteins. These methods aim to enhance the specificity and reduce the systemic toxicity of PROTACs in clinical treatments (Zhang et al., 2022).

Challenges and Opportunities

Despite promising developments, PROTAC technology faces challenges, including issues with drug-like properties, cellular permeability, and safety concerns. Addressing these challenges is crucial for the successful transition of PROTACs from research tools to therapeutic agents (Gao et al., 2020).

Applications in Cancer Therapy

PROTACs have shown significant potential in cancer therapy, with several compounds demonstrating efficacy against various oncogenic proteins. The development of tumor-specific or selective PROTACs is an area of active research, aiming to improve the safety profile and therapeutic effectiveness (He et al., 2020).

Eigenschaften

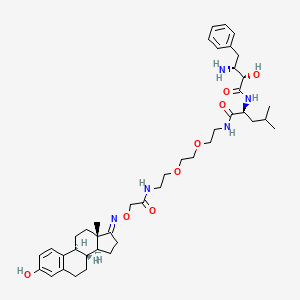

IUPAC Name |

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(E)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H61N5O8/c1-27(2)23-36(46-41(52)39(50)35(43)24-28-7-5-4-6-8-28)40(51)45-18-20-54-22-21-53-19-17-44-38(49)26-55-47-37-14-13-34-33-11-9-29-25-30(48)10-12-31(29)32(33)15-16-42(34,37)3/h4-8,10,12,25,27,32-36,39,48,50H,9,11,13-24,26,43H2,1-3H3,(H,44,49)(H,45,51)(H,46,52)/b47-37+/t32-,33-,34+,35-,36+,39+,42+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDOSMHAAYKBET-UTCZBAMKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCCOCCOCCNC(=O)CON=C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)NC(=O)C(C(CC5=CC=CC=C5)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCOCCOCCNC(=O)CO/N=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)NC(=O)[C@H]([C@@H](CC5=CC=CC=C5)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H61N5O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B2647141.png)

![3-(2-ethoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2647142.png)

![2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2647149.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2647153.png)

![(E)-4-(Dimethylamino)-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]but-2-enamide](/img/structure/B2647156.png)

![N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide](/img/structure/B2647158.png)